Methyl 3-chloro-4-cyano-2-methylbenzoate

説明

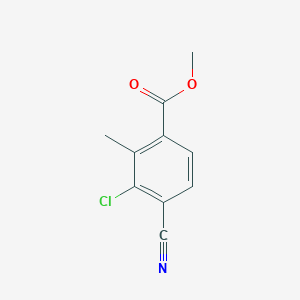

Methyl 3-chloro-4-cyano-2-methylbenzoate is a methyl ester derivative of benzoic acid featuring a chloro (-Cl) group at the 3-position, a cyano (-CN) group at the 4-position, and a methyl (-CH₃) group at the 2-position of the aromatic ring.

特性

分子式 |

C10H8ClNO2 |

|---|---|

分子量 |

209.63 g/mol |

IUPAC名 |

methyl 3-chloro-4-cyano-2-methylbenzoate |

InChI |

InChI=1S/C10H8ClNO2/c1-6-8(10(13)14-2)4-3-7(5-12)9(6)11/h3-4H,1-2H3 |

InChIキー |

YCHIGIIHDBULTI-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1Cl)C#N)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct substituent arrangement differentiates it from structurally related esters. Key comparisons include:

Methyl 4-cyano-3-methylbenzoate Substituents: 4-CN, 3-CH₃. Molecular Formula: C₁₀H₉NO₂. Key Differences: The absence of a chloro group and differing substituent positions reduce steric hindrance and electron-withdrawing effects compared to the target compound. This may enhance its solubility in polar solvents but reduce stability under acidic conditions .

Methyl 4-chloro-2-fluorobenzoate Substituents: 4-Cl, 2-F. Molecular Formula: C₈H₆ClFO₂. Key Differences: Replacement of the cyano and 2-methyl groups with fluorine alters electronic properties. Fluorine’s strong electron-withdrawing nature increases electrophilicity but may reduce thermal stability compared to the cyano group .

Triflusulfuron Methyl Ester Substituents: Sulfonylurea functional group. Molecular Formula: C₁₂H₁₃F₃N₄O₅S.

Physical and Chemical Properties

While explicit data for the target compound is unavailable, trends from analogous esters can be inferred:

Research Findings

- Electron-Withdrawing Effects: The chloro and cyano groups in the target compound likely enhance resistance to nucleophilic attack compared to esters with electron-donating groups (e.g., methyl salicylate, which is more volatile and reactive due to its -OH and -OCH₃ groups) .

- Steric Hindrance : The 2-methyl group may slow ester hydrolysis compared to less hindered analogs like methyl 4-fluorobenzoate .

- Synthetic Utility : Unlike sulfonylurea-based herbicides (e.g., triflusulfuron methyl ester), the target compound’s structure is better suited for coupling reactions in drug synthesis due to its aromatic substitution pattern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。